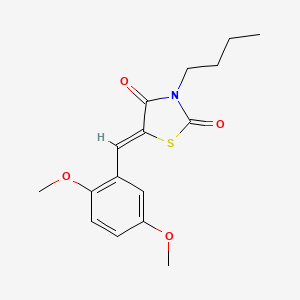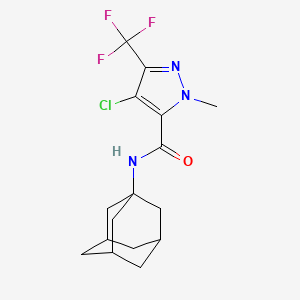![molecular formula C18H20F2N2O2S B4580574 1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine](/img/structure/B4580574.png)
1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of 1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine and its derivatives involves several steps, including the reaction of piperazine with bis(4-fluorophenyl)methyl and methylsulfonyl chloride. Narendra Sharath Chandra et al. (2006) reported the synthesis of novel substituted derivatives of this compound, showcasing its versatility in generating compounds with potent antimicrobial activities (Narendra Sharath Chandra, Sadashiva, Kavitha, & Rangappa, 2006).
Molecular Structure Analysis
The molecular structure of 1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine has been elucidated through spectroscopic methods such as IR, 1H NMR, and X-ray crystallography. Studies such as those by Betz et al. (2011) and Shivaprakash et al. (2014) have detailed the compound's crystal structure, revealing how protonation of the nitrogen atom in the piperazine ring affects its molecular conformation and how it forms a three-dimensional network through various intermolecular interactions (Betz, Gerber, Hosten, Dayananda, Yathirajan, & Narayana, 2011); (Shivaprakash, Chandrasekara Reddy, & Jasinski, 2014).
Scientific Research Applications
Synthetic Applications
1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine serves as a key intermediate in the synthesis of several pharmacologically significant compounds. For instance, it has been utilized in the Fe-catalyzed synthesis of Flunarizine and its (Z)-isomer, showcasing its utility in producing drugs that exhibit vasodilating effects and are used to treat migraines, dizziness, vestibular disorders, and epilepsy. The production process involves condensation reactions and metal-catalyzed aminations, highlighting the compound's versatility in synthetic chemistry (Shakhmaev, Sunagatullina, & Zorin, 2016).
Analytical Chemistry
In analytical chemistry, the separation and analysis of Flunarizine and its degradation products have been achieved using micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC). This application underscores the importance of 1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine in developing methods for the quality control of pharmaceutical compounds, ensuring drug safety and efficacy (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).
Antimicrobial Research
The compound's derivatives have been synthesized and evaluated for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. This research opens avenues for the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance. Some derivatives have shown potent activities, highlighting the potential of 1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine as a scaffold for designing new antimicrobials (Narendra Sharath Chandra, Sadashiva, Kavitha, & Rangappa, 2006).
Crystallography and Material Science
The compound has also been explored in crystallography and material science , where its salts have been studied for their three-dimensional hydrogen-bonded framework structures. Such studies are crucial for understanding the molecular interactions and properties of materials, which can have implications for material design and pharmaceutical formulations (Kavitha, Yathirajan, Kaur, Hosten, Betz, & Glidewell, 2014).
properties
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-methylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O2S/c1-25(23,24)22-12-10-21(11-13-22)18(14-2-6-16(19)7-3-14)15-4-8-17(20)9-5-15/h2-9,18H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFHBJNRNDNFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B4580503.png)
![[2,4-bis(1-methyl-1H-pyrazol-5-yl)-1,3-cyclobutanediyl]bis(phenylmethanone)](/img/structure/B4580505.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(5-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)-3-piperidinecarboxamide](/img/structure/B4580515.png)

![2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4580522.png)
![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4580526.png)
![N-benzyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4580548.png)
![N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4580554.png)
![5-[(4-fluorophenoxy)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4580559.png)
![N~2~-(4-fluorobenzyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4580565.png)
![6-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4580580.png)
![2-oxo-2-phenylethyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4580586.png)
![N~2~-(2-ethylphenyl)-N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4580590.png)